(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It is the simplest aromatic amine . The trifluoromethyl group (CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazinone core, substituted at the 2-position with a trifluoromethylated aniline group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Anilines generally have a strong, unpleasant odor and can be toxic in large amounts . Trifluoromethyl groups are highly electronegative and can significantly alter the chemical behavior of organic compounds .
Scientific Research Applications
Novel Electrophilic Reagents
Carborane reagents have emerged as superior alternatives to triflate-based reagents for activating weakly basic substrates. These reagents enhance electrophilicity and suppress undesired nucleophilic reactions, proving effective in protonating benzene and methylating inert substrates, showcasing potential in synthesizing reactive cations and catalysts (C. Reed, 2010).
Biological Activity and Structure Relationship
The synthesis of N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxamides highlighted the impact of trifluoromethyl groups on biological activity, particularly analgesic effects. This study underscores the importance of chemical modification on pharmacological properties, revealing a nuanced relationship between molecular structure and biological activity (L. A. Petrushova et al., 2015).
Antimicrobial Properties
Research on 1,2-benzothiazines synthesized through a three-step process has identified specific derivatives with antibacterial activity against Gram-positive bacteria. These findings highlight the potential of benzothiazine derivatives as antimicrobial agents, pointing towards the structure-activity relationships that govern their efficacy (C. Patel et al., 2016).
Synthetic Methodologies and Applications
The development of novel synthetic pathways for benzothiazine derivatives illustrates the versatility of these compounds in chemical synthesis. Techniques such as stannous chloride-mediated reductive cyclization-rearrangement and novel syntheses of benzothiadiazines underscore the utility of benzothiazine derivatives in crafting complex molecular structures with potential applications across various fields of chemistry and pharmacology (D. K. Bates & Kexue Li, 2002).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one” would require appropriate safety precautions. Anilines can be toxic and possibly carcinogenic, and fluorinated compounds often require special handling due to their reactivity .
Future Directions
Properties
IUPAC Name |
(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-9-5-6-12-13(7-9)24-14(15(23)22-12)8-21-11-4-2-1-3-10(11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPOVXJHGGDUSW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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